The Crucial Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine in Opioid Receptor Ligand Synthesis: A Technical Guide
The Crucial Role of (2S,5R)-1-allyl-2,5-dimethylpiperazine in Opioid Receptor Ligand Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the development of highly selective and potent therapeutics is paramount. A key aspect of this endeavor lies in the synthesis of chiral molecules, where the specific three-dimensional arrangement of atoms can dictate biological activity. This guide provides an in-depth technical overview of (2S,5R)-1-allyl-2,5-dimethylpiperazine, a chiral synthetic intermediate of significant interest. Its unique stereochemistry makes it a critical building block in the synthesis of novel delta-opioid receptor ligands, offering a pathway to potentially safer and more effective analgesics. This document will delve into the core properties, synthesis, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to leverage its potential.
Core Properties of (2S,5R)-1-allyl-2,5-dimethylpiperazine
(2S,5R)-1-allyl-2,5-dimethylpiperazine, a substituted piperazine derivative, is a chiral molecule whose stereochemical integrity is vital for its application in asymmetric synthesis.
| Property | Value | Source(s) |
| CAS Number | 155836-78-5 | [1][2][3] |
| Molecular Formula | C₉H₁₈N₂ | [1][3] |
| Molecular Weight | 154.25 g/mol | [1][3] |
| Appearance | Light Yellow to light Orange Oil | [2] |
| Boiling Point | No Data Available | [2] |
| Melting Point | N/A | [2] |
| Solubility | Soluble in Dichloromethane, Methanol, and Tetrahydrofuran. | [2] |
| Storage | -20°C Freezer | [2][4] |
The Significance of Chirality in Delta-Opioid Receptor Agonists
The delta-opioid receptor is a key target in the development of analgesics with a potentially improved side-effect profile compared to traditional mu-opioid agonists. The efficacy and selectivity of ligands for this receptor are highly dependent on their stereochemistry. The (2S,5R) configuration of the dimethylpiperazine core in the final drug molecule is crucial for optimal interaction with the delta-opioid receptor binding pocket. This specific arrangement of the methyl groups influences the overall conformation of the ligand, ensuring a precise fit with the receptor and leading to potent and selective agonism. The synthesis of enantiomerically pure ligands is therefore not just a matter of chemical purity, but a fundamental requirement for achieving the desired pharmacological activity.[5]
One of the most notable applications of (2S,5R)-1-allyl-2,5-dimethylpiperazine is in the synthesis of SNC 80, a highly selective delta-opioid receptor agonist.[6][7] The use of this specific enantiomer of the piperazine intermediate is critical for the stereospecific synthesis of the final active pharmaceutical ingredient.
Enantioconvergent Synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine
A robust and scalable synthesis of enantiomerically pure (2S,5R)-1-allyl-2,5-dimethylpiperazine is essential for its use in drug development. A highly efficient enantioconvergent synthesis has been developed, starting from the readily available and inexpensive trans-2,5-dimethylpiperazine.[8] This process allows for the preparation of large quantities of the desired enantiomer without the need for chromatographic separation.
The key steps in this synthesis involve an efficient optical resolution using relatively inexpensive resolving agents, followed by an interconversion of the unwanted (+)-enantiomer into the desired (-)-enantiomer.[8] This strategy maximizes the yield of the target molecule from the racemic starting material.
Experimental Protocol: Enantioconvergent Synthesis
This protocol is based on the methodology described by Janetka et al. in the Journal of Organic Chemistry.[8]
Step 1: Resolution of (±)-trans-1-allyl-2,5-dimethylpiperazine
The racemic mixture of 1-allyl-2,5-dimethylpiperazine is resolved using a chiral acid, such as (+)-camphoric acid, to selectively crystallize one enantiomer as a salt.
Step 2: Isolation of the Desired (-)-(2R,5S)-enantiomer
The crystallized salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
Step 3: Interconversion of the Unwanted (+)-(2S,5R)-enantiomer
The remaining mother liquor, enriched in the (+)-(2S,5R)-enantiomer, is then subjected to a process that inverts its stereochemistry, converting it into the desired (-)-(2R,5S)-enantiomer. This enantioconvergence is a key feature of the synthesis, significantly improving the overall yield.
Caption: Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine.
Application in the Synthesis of SNC 80
(2S,5R)-1-allyl-2,5-dimethylpiperazine is a pivotal intermediate in the synthesis of SNC 80, a potent and selective delta-opioid agonist.[6][7] The synthesis involves the coupling of the chiral piperazine with a suitable electrophile to construct the final drug molecule. The stereochemistry of the piperazine core is directly translated to the final product, ensuring its high affinity and selectivity for the delta-opioid receptor.
Caption: Role of the chiral piperazine in the synthesis of SNC 80.
Safety and Handling
General Handling Precautions:
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin and eyes.
-
Do not breathe vapors or mist.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
(2S,5R)-1-allyl-2,5-dimethylpiperazine is a valuable and indispensable chiral building block for the synthesis of a new generation of delta-opioid receptor agonists. Its specific stereochemistry is a critical determinant of the pharmacological activity of the final drug products. The development of an efficient enantioconvergent synthesis has made this key intermediate more accessible for research and development purposes. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its importance for scientists and researchers in the field of drug discovery and development. A thorough understanding of the handling and application of this chiral intermediate will undoubtedly contribute to the advancement of novel therapeutics for pain management.
References
- Brimble, M. A., & Muir, V. J. (2007). Enantioselective Synthesis of Piperazines. In Advances in Nitrogen Heterocycles (Vol. 6, pp. 1-65). Elsevier.
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Janetka, J. W., Furness, M. S., Zhang, X., Coop, A., Folk, J. E., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (2003). Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands. The Journal of Organic Chemistry, 68(10), 3976–3980. [Link]
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Calderon, S. N., Rothman, R. B., Porreca, F., Flippen-Anderson, J. L., & Rice, K. C. (1994). Probes for narcotic receptor mediated phenomena. 19. Synthesis of (+)-4-[(alpha R)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3- methoxybenzyl]-N,N-diethylbenzamide (SNC 80): a highly selective, nonpeptide delta opioid receptor agonist. Journal of Medicinal Chemistry, 37(14), 2125–2128. [Link]
- Bilsky, E. J., Calderon, S. N., Wang, T., Bernstein, R. N., Rothman, R. B., & Rice, K. C. (1995). SNC 80, a selective, nonpeptidic and systemically active opioid delta agonist. The Journal of Pharmacology and Experimental Therapeutics, 273(1), 359–366.
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Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479–1486. [Link]
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